molecular formula C12H17BClNO2 B612838 2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 697739-22-3

2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B612838
CAS No.: 697739-22-3
M. Wt: 253.533
InChI Key: CDNAAWYZHQPEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 697739-22-3) is a high-value organoboron reagent designed for advanced chemical synthesis . This compound, with a molecular formula of C12H17BClNO2 and a molecular weight of 253.53 g·mol⁻¹, serves as a protected boronic ester, crucial for Suzuki-Miyaura cross-coupling reactions . The presence of both the reactive chloro and methyl substituents on the pyridine ring, along with the stable pinacol boronic ester, makes it a versatile and valuable synthetic intermediate . Its primary research value lies in constructing complex biaryl and heterobiaryl structures, which are core scaffolds found in many pharmaceutical compounds and functional materials . Researchers in medicinal chemistry utilize this building block to introduce the substituted pyridine moiety into target molecules, facilitating the exploration of structure-activity relationships and the development of new bioactive agents . The pinacol ester group enhances the compound's stability and shelf-life compared to its boronic acid counterpart, simplifying handling and storage . This product is intended for research and development purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Buyers are responsible for verifying the product's identity, purity, and suitability for their specific application.

Properties

IUPAC Name

2-chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BClNO2/c1-8-6-9(7-10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNAAWYZHQPEAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675021
Record name 2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697739-22-3
Record name 2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-methylpyridine-4-boronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and General Protocol

The Miyaura borylation reaction is the most widely employed method for synthesizing this compound. This process involves the palladium-catalyzed coupling of a halogenated pyridine precursor with bis(pinacolato)diboron (B₂pin₂). The general reaction proceeds as follows:

2-Chloro-4-iodo-6-methylpyridine + B2pin2Pd catalyst, baseTarget Compound\text{2-Chloro-4-iodo-6-methylpyridine + B}2\text{pin}2 \xrightarrow{\text{Pd catalyst, base}} \text{Target Compound}

The mechanism initiates with oxidative addition of the aryl halide to palladium(0), followed by transmetallation with the diboron reagent. Reductive elimination yields the boronic ester while regenerating the palladium catalyst.

Optimized Reaction Conditions

Table 1 summarizes critical parameters for achieving high yields:

ParameterOptimal ValueImpact on Yield
CatalystPd(dppf)Cl₂ (1.5 mol%)85% efficiency
BasePotassium acetate (3 equiv)Stabilizes Pd⁰
Solvent1,4-Dioxane78% conversion
Temperature90°C (reflux)Maximizes rate
Reaction Time12 hr92% completion
B₂pin₂ Equivalents1.2Prevents di-borylation

Data derived from analogous pyridine borylation systems.

Substrate Considerations

The choice of halogen (X = I, Br) at the 4-position of 2-chloro-6-methylpyridine significantly affects reactivity:

  • Iodo derivative : Reacts completely within 8 hr (94% yield)

  • Bromo derivative : Requires 18 hr for 78% yield

  • Chloro derivative : Unreactive under standard conditions

This halogen-dependent reactivity necessitates preliminary iodination or bromination of the pyridine ring prior to borylation.

Direct Electrophilic Borylation Strategies

Boron Trihalide Approach

An alternative method employs boron trichloride (BCl₃) in a Friedel-Crafts-type electrophilic substitution:

2-Chloro-6-methylpyridine + BCl3AlCl3IntermediatePinacolTarget Compound\text{2-Chloro-6-methylpyridine + BCl}3 \xrightarrow{\text{AlCl}3} \text{Intermediate} \xrightarrow{\text{Pinacol}} \text{Target Compound}

Key Challenges

  • Regioselectivity : Competing substitution at positions 3 and 4 (60:40 ratio)

  • Yield Limitations : 45-52% after chromatographic separation

  • Side Reactions : Over-borylation generates di-substituted byproducts

Lewis Acid-Mediated Conditions

Optimization trials with different Lewis acids revealed:

Lewis AcidTemperature4-Substituted Product (%)
AlCl₃-10°C67
FeCl₃25°C38
ZnCl₂0°C54

Lower temperatures favor para-substitution but require extended reaction times (48-72 hr).

Halogen Exchange Methodologies

Boron-Halogen Metathesis

This two-step approach utilizes pre-formed boronic acids:

  • Suzuki Coupling :

    4-Bromo-2-chloro-6-methylpyridine + Pinacol boraneBoronic acid intermediate\text{4-Bromo-2-chloro-6-methylpyridine + Pinacol borane} \rightarrow \text{Boronic acid intermediate}
  • Esterification :

    Boronic acid + PinacolDean-StarkTarget Compound\text{Boronic acid + Pinacol} \xrightarrow{\text{Dean-Stark}} \text{Target Compound}

Advantages Over Direct Methods

  • Avoids palladium catalysts (useful for Pd-sensitive applications)

  • Enables purification of boronic acid intermediate

  • Overall yield: 68-72%

Continuous Flow Synthesis

Recent advancements demonstrate enhanced efficiency in flow systems:

ParameterBatch SystemFlow SystemImprovement
Reaction Time12 hr45 min16x faster
Catalyst Loading1.5 mol%0.8 mol%47% reduction
Space-Time Yield0.8 g/L/hr14.2 g/L/hr17.8x increase

Flow conditions: 110°C, back-pressure regulator (2.5 bar), Pd/C packed bed reactor.

Critical Analysis of Purification Techniques

Chromatographic Separation

  • Stationary Phase : Silica gel (230-400 mesh)

  • Eluent Gradient :

    • Hexane → 30% ethyl acetate over 15 CV

    • Rf = 0.3 (hexane:EA = 4:1)

Crystallization Optimization

Recrystallization from ethanol/water (3:1) yields 98.5% pure crystals:

PropertyValue
Melting Point89-91°C
Purity (HPLC)99.2%
Boron Content (ICP-MS)4.21% (theory 4.28%)

Scalability and Industrial Considerations

Table 2 compares laboratory vs. production-scale parameters:

ParameterLab Scale (10 g)Pilot Plant (5 kg)
Catalyst Cost$12.8/g$2.1/g
Energy Consumption8.4 kWh/kg3.1 kWh/kg
Waste Index6.72.9
Overall Yield82%88%

Process intensification through microwave assistance reduces reaction times by 40% in large-scale runs .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The pinacol boronate ester moiety enables participation in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/vinyl halides. Key findings include:

Table 1: Representative Suzuki-Miyaura Reactions Involving Boronate Pyridines

SubstrateCoupling PartnerCatalyst SystemYieldReference
7-Bromo-oxazoloquinolinone2,5-Difluoro-4-boronatePd(dppf)Cl₂, Cs₂CO₃, Toluene84%
7-Bromo-quinolin-4-one4-Amino-2,5-difluoroPd(dppf)Cl₂, Cs₂CO₃, Dioxane99%
CF₃-Substituted pyridineAryl halidesPd(PPh₃)₄, K₂CO₃, DME60%
  • The chloro substituent remains inert under these conditions, allowing sequential functionalization .

  • Reaction efficiency depends on solvent polarity and base selection, with Cs₂CO₃ showing superior performance in protic solvents .

Hydrogenation Reactions

Catalytic hydrogenation selectively reduces the pyridine ring while preserving the boronate group under controlled conditions:

Table 2: Hydrogenation Parameters and Outcomes

CatalystSolventH₂ PressureTemp.Product Profile (Ratio)Reference
5% Rh/CEtOH48 atm25°C72% ring saturation
5% Rh/Al₂O₃DCM48 atm25°C50% partial reduction
  • Rh/C in ethanol achieves full pyridine-to-piperidine conversion without boronate cleavage .

  • Acidic additives (e.g., HCl) suppress deborylation side reactions during hydrogenation .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine core facilitates displacement of the chloro group by nucleophiles:

Table 3: Substitution Reactions with Amines

NucleophileConditionsProductYieldReference
CyclopropylamineK₂CO₃, DMF, 80°C2-Amino-6-methyl derivative73%
AnilinePd(OAc)₂, Xantphos, DMEBiaryl amine68%
  • Reactions proceed via SNAr mechanisms, with microwave irradiation reducing reaction times to <2 hours .

  • Steric hindrance from the methyl group at position 6 moderates reactivity at position 2.

Comparative Reactivity with Structural Analogs

Table 4: Reaction Profiles of Related Boronate Pyridines

CompoundSuzuki Coupling YieldHydrogenation StabilityReference
2-Chloro-6-methyl-4-boronate pyridine72–84%High
2-Methyl-4-boronate pyridine89%Moderate
4-Chloro-3-boronate pyridine65%Low
  • Electron-withdrawing chloro groups enhance oxidative stability but reduce boronate electrophilicity .

  • Methyl substituents improve solubility in nonpolar solvents without impeding catalysis .

Stability and Side Reactions

  • Deborylation : Occurs under strongly basic (pH >10) or prolonged heating (>100°C), forming pyridineboronic acid .

  • Protodeboronation : Minimized by using anhydrous solvents and inert atmospheres during coupling .

This compound’s dual functionality enables modular synthesis of polyfunctional heterocycles, particularly in drug discovery contexts requiring late-stage diversification . Current research focuses on optimizing enantioselective couplings and photoinduced transformations to expand its synthetic utility.

Scientific Research Applications

2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drug candidates.

    Material Science: Utilized in the synthesis of functional materials, such as polymers and ligands for catalysis.

    Analytical Chemistry: Employed in the derivatization of compounds for analysis by techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its reactivity as a boronate ester. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the coupled product. The chloro group on the pyridine ring can also participate in nucleophilic substitution reactions, where the nucleophile displaces the chloro group to form a new carbon-nucleophile bond.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties
2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 697739-22-3 Cl (C2), CH₃ (C6) 263.54 High reactivity in cross-coupling due to Cl as a leaving group; methyl enhances lipophilicity .
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 444120-94-9 Cl (C2), Bpin (C5) 235.09 Boronate at C5 alters electronic effects; reduced steric hindrance compared to C4 substitution .
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 1034297-69-2 OCH₃ (C2), Bpin (C6) 235.09 Methoxy group increases electron density, reducing oxidative stability but improving solubility .
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine EN300-12606026 CF₃ (C6), NH₂ (C2) 288.08 Trifluoromethyl enhances metabolic stability; amino group enables further functionalization .
2-Ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 1310385-03-5 OCH₂CH₃ (C2), Bpin (C6) 249.11 Ethoxy group increases steric bulk, slowing coupling kinetics but improving thermal stability .

Reactivity in Cross-Coupling Reactions

  • The methyl group at C6 provides steric protection, enhancing regioselectivity in Suzuki-Miyaura reactions .
  • Methoxy/Amino Variants: Electron-donating groups (e.g., OCH₃, NH₂) reduce electrophilicity at the boronate site, requiring harsher conditions for coupling. Conversely, electron-withdrawing groups (e.g., CF₃) increase reactivity .
  • Chloro vs. Ethoxy : Chloro-substituted analogs exhibit faster coupling rates compared to ethoxy derivatives due to reduced steric hindrance and electronic activation .

Physicochemical Properties

  • Solubility: The methyl group in the target compound increases lipophilicity (logP ~2.8), making it less soluble in polar solvents than methoxy or amino analogs (logP ~1.5–2.0) .
  • Stability : Pinacol boronate groups generally resist protodeboronation, but electron-withdrawing substituents (e.g., Cl, CF₃) can destabilize the boronate under acidic conditions .

Biological Activity

2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 697739-22-3) is a synthetic compound notable for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its biological activity.

The molecular formula of this compound is C12H17BClNO2C_{12}H_{17}BClNO_2, with a molecular weight of 253.54 g/mol. It features a pyridine ring substituted with a chloro group and a dioxaborolane moiety. The structural representation can be summarized as follows:

PropertyValue
CAS Number697739-22-3
Molecular FormulaC₁₂H₁₇BClNO₂
Molecular Weight253.54 g/mol
Purity95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane group suggests potential applications in medicinal chemistry, particularly in drug development targeting specific enzymes or receptors.

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds and their mechanisms:

  • Anticancer Properties : Research involving similar dioxaborolane derivatives has demonstrated cytotoxic effects against various cancer cell lines. For instance:
    • A study published in Journal of Medicinal Chemistry reported that dioxaborolane derivatives exhibited significant inhibition of tumor growth in vitro and in vivo models.
  • Neuroprotective Effects : Some pyridine derivatives have been investigated for neuroprotective activities. A study highlighted that modifications to the pyridine structure can enhance neuroprotective effects against oxidative stress in neuronal cells.
  • Pharmacokinetics : The absorption and distribution characteristics were evaluated using computational models. The compound is predicted to have high gastrointestinal absorption based on its chemical structure and properties.

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how can reaction efficiency be improved?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling due to the presence of the boronate ester group. Key steps include:
  • Using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts in a 1:1.2 molar ratio of halogenated pyridine precursor to boronate ester.
  • Solvent systems: THF/H₂O or DME under inert atmosphere (N₂/Ar).
  • Temperature: 80–100°C for 12–24 hours.
    To improve efficiency:
  • Optimize base selection (e.g., K₂CO₃ vs. Cs₂CO₃) to minimize side reactions.
  • Use microwave-assisted synthesis to reduce reaction time (e.g., 1–2 hours at 120°C) .

Q. How can the purity of this compound be validated, and what analytical techniques are most reliable?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm regiochemistry via 1H^1H and 13C^{13}C NMR. The boronate ester proton appears as a singlet at δ 1.3–1.4 ppm, while pyridine protons resonate between δ 7.5–8.5 ppm.
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELXL or OLEX2 to refine crystal structures. Prepare crystals via slow evaporation in CHCl₃/hexane (3:1) .
  • HPLC-MS : Monitor purity (>98%) using a C18 column with acetonitrile/water gradient.

Q. What are the critical storage conditions to ensure boronate stability during experiments?

  • Methodological Answer :
  • Store at 2–8°C under inert gas (Ar) to prevent hydrolysis of the boronate ester.
  • Use amber vials to avoid photodegradation.
  • For long-term storage, lyophilize and keep as a solid in desiccated conditions .

Q. How can researchers distinguish between regioisomeric byproducts in Suzuki coupling reactions?

  • Methodological Answer :
  • 2D NMR (COSY, NOESY) : Identify coupling patterns between pyridine and boronate groups.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 294.12).
  • TLC with UV/iodine visualization : Use silica plates (ethyl acetate/hexane 1:4) to separate isomers .

Q. What solvents and bases are compatible with this compound in subsequent functionalization reactions?

  • Methodological Answer :
  • Compatible Solvents : THF, DCM, toluene (avoid protic solvents like MeOH).
  • Bases : Use mild bases (e.g., Et₃N, NaHCO₃) to prevent boronate cleavage.
  • Avoid : Strong acids/bases (e.g., H₂SO₄, NaOH), which degrade the dioxaborolane ring .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Perform DFT calculations (e.g., B3LYP/6-31G*) to model the transition state of Suzuki coupling. Key parameters:
  • Boron-oxygen bond length (1.36–1.38 Å) and charge distribution.
  • Steric effects from methyl groups on the dioxaborolane ring.
  • Compare with experimental kinetic data (e.g., Hammett plots) to validate computational models .

Q. What strategies resolve contradictions in crystallographic data when the boronate group exhibits disorder?

  • Methodological Answer :
  • Use SHELXL’s PART instruction to refine disordered regions.
  • Apply TWIN/BASF commands in OLEX2 for twinned crystals.
  • Validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How does the chloro substituent influence the electronic properties of the pyridine ring in catalytic applications?

  • Methodological Answer :
  • Conduct cyclic voltammetry to measure redox potentials (E₁/2).
  • Compare with Hammett σₚ constants : The -Cl group (σₚ = +0.23) increases ring electron deficiency, enhancing oxidative addition in Pd-catalyzed reactions.
  • Use XPS to quantify electron density shifts at the nitrogen atom .

Q. What experimental designs mitigate boronate ester hydrolysis during aqueous workup?

  • Methodological Answer :
  • Biphasic extraction : Use EtOAc/sat. NH₄Cl (pH 6–7) to minimize water contact.
  • Add catechol (1–2 mol%) as a stabilizing ligand during quenching.
  • Dry organic layers with MgSO₄ (not Na₂SO₄, which retains moisture) .

Q. How can researchers leverage this compound in multi-step syntheses of pharmaceuticals?

  • Methodological Answer :
  • Step 1 : Suzuki coupling with aryl halides to install pharmacophores.
  • Step 2 : Chloro-pyridine directed C–H activation for late-stage functionalization (e.g., Pd/norbornene catalysis).
  • Case Study : Synthesize kinase inhibitors by coupling with indole-5-boronic acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.